molecular formula C22H21NO5S B2429310 9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946235-87-6

9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2429310
CAS No.: 946235-87-6
M. Wt: 411.47
InChI Key: CIVUAQJCRPXSFQ-UHFFFAOYSA-N
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Description

9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H21NO5S and its molecular weight is 411.47. The purity is usually 95%.
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Properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-14-20(15-5-3-2-4-6-15)21(24)17-7-8-19-18(22(17)28-14)11-23(13-27-19)16-9-10-29(25,26)12-16/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVUAQJCRPXSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Biological Activity

The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action and relevant research findings.

Structural Characteristics

The compound features a unique structural arrangement combining elements from various chemical classes. Its molecular formula and weight are essential for understanding its reactivity and biological interactions. The core structure includes:

  • Chromeno[8,7-e][1,3]oxazine : A bicyclic system that may contribute to its pharmacological properties.
  • Tetrahydrothiophene : This moiety is known for enhancing solubility and bioactivity.

Biological Activity Overview

Research indicates that compounds related to this structure exhibit various biological activities, particularly in the fields of oncology and antimicrobial research. Notable biological activities include:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Potential effectiveness against bacterial strains has been reported.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests it could activate apoptotic pathways in malignant cells.

Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

Case Studies

  • Antiproliferative Activity : In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects on various cancer cell lines. For example, studies indicated an IC50 value lower than 1 µM against breast cancer cell lines (MCF-7) .
  • Mechanistic Studies : Research has shown that the compound may inhibit tubulin polymerization, similar to known microtubule inhibitors like paclitaxel . This suggests a potential role in disrupting mitotic processes in cancer cells.

Comparative Data Table

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
This compoundChromeno[8,7-e][1,3]oxazine coreAnticancer< 1
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-pyrazolo[3,4-b]pyridinePyrazolo core with furanAnticancer0.56 - 16
2-Pyridyl derivativeSimple aryl groupAntiproliferative> 5

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